molecular formula C19H18N4O2 B2563106 (Z)-N'-(1-(4-aminophenyl)ethylidene)-2-(quinolin-8-yloxy)acetohydrazide CAS No. 325765-49-9

(Z)-N'-(1-(4-aminophenyl)ethylidene)-2-(quinolin-8-yloxy)acetohydrazide

Cat. No. B2563106
CAS RN: 325765-49-9
M. Wt: 334.379
InChI Key: XXYUGWLEZKSWLS-XKZIYDEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N'-(1-(4-aminophenyl)ethylidene)-2-(quinolin-8-yloxy)acetohydrazide, also known as AQAH, is a hydrazide derivative that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic applications. AQAH has been extensively studied for its anti-cancer, anti-inflammatory, and anti-microbial properties.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study highlighted the synthesis of compounds derived from "(Z)-N'-(1-(4-aminophenyl)ethylidene)-2-(quinolin-8-yloxy)acetohydrazide," demonstrating significant antimicrobial properties. The research outlined a method for synthesizing these compounds and evaluating their antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Ahmed et al., 2006).

Structural Studies and Chemosensors

Further research focused on the structural analysis of amide derivatives, including those related to "(Z)-N'-(1-(4-aminophenyl)ethylidene)-2-(quinolin-8-yloxy)acetohydrazide," providing insights into their spatial orientations and potential applications in anion coordination (Kalita & Baruah, 2010). Additionally, the development of a highly selective turn-on chemosensor for monitoring Zn2+ concentrations in living cells and aqueous solutions was reported, showcasing the utility of quinoline derivatives in environmental and biological monitoring applications (Park et al., 2015).

Corrosion Inhibition

Research on the application of new acetohydrazide derivatives, including "(Z)-N'-(1-(4-aminophenyl)ethylidene)-2-(quinolin-8-yloxy)acetohydrazide," as corrosion inhibitors for mild steel in acidic mediums has shown positive results. These studies provide evidence of their effectiveness in protecting metallic surfaces from corrosion, highlighting their potential industrial applications (Yadav et al., 2015).

Synthesis and Characterization of Derivatives

Another study elaborated on the synthesis of various derivatives of "(Z)-N'-(1-(4-aminophenyl)ethylidene)-2-(quinolin-8-yloxy)acetohydrazide," aiming to explore their chemical properties and potential applications. This research contributes to the broader understanding of how modifications to the chemical structure can impact its utility in different scientific and industrial contexts (El-Sayed & Salman, 2008).

properties

IUPAC Name

N-[(Z)-1-(4-aminophenyl)ethylideneamino]-2-quinolin-8-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-13(14-7-9-16(20)10-8-14)22-23-18(24)12-25-17-6-2-4-15-5-3-11-21-19(15)17/h2-11H,12,20H2,1H3,(H,23,24)/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYUGWLEZKSWLS-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)COC1=CC=CC2=C1N=CC=C2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)COC1=CC=CC2=C1N=CC=C2)/C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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